L-Arginine monohydrate
Description
Properties
CAS No. |
81200-79-5 |
|---|---|
Molecular Formula |
C6H16N4O3 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
InChI Key |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine monohydrate can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific bacterial strains that produce L-Arginine. Another method includes the chemical synthesis from L-ornithine and L-aspartate, where L-ornithine is first converted to L-citrulline, which is then transformed into L-Arginine .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This process involves the use of genetically modified bacteria that can efficiently convert substrates like glucose into L-Arginine. The fermentation broth is then subjected to various purification steps, including crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Arginine monohydrate undergoes several types of chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine, a compound involved in cellular signaling.
Substitution: L-Arginine can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and nitric oxide synthase enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and anhydrides are often employed
Major Products
- Various arginine derivatives from substitution reactions .
Nitric oxide and citrulline: from oxidation.
Agmatine: from reduction.
Scientific Research Applications
Cardiovascular Applications
1. Vascular Function Improvement
L-arginine is primarily known for its role in enhancing endothelial function and improving vascular health. Studies have shown that L-arginine supplementation can lead to improved vasodilation and blood flow. For instance, a study involving patients with coronary artery disease indicated that L-arginine supplementation did not significantly enhance endothelial function but did alter homocysteine metabolism, which is crucial for cardiovascular health .
Table 1: Effects of L-Arginine on Vascular Parameters
| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-Value |
|---|---|---|---|
| Arginine Plasma Concentration | 71.7 ± 25.2 | 173.9 ± 61.3 | <0.001 |
| Homocysteine Levels | - | Increased | <0.05 |
2. Hypertension Management
Research indicates that L-arginine can be beneficial in managing hypertension. A review highlighted its effectiveness in reducing systolic and diastolic blood pressure in various populations, including those with type 2 diabetes .
Case Study: Hypertensive Patients
In a clinical trial involving hypertensive patients, oral supplementation of L-arginine at a dose of 5 g/day for 14 days resulted in significant reductions in blood pressure levels, showcasing its potential as a therapeutic agent for hypertension management.
Exercise Physiology
1. Performance Enhancement
L-arginine has been studied for its effects on exercise performance due to its role in nitric oxide production, which can enhance blood flow to muscles during physical activity. A study found that co-administration of L-arginine with creatine improved reference memory retention and spatial memory in subjects, suggesting cognitive benefits alongside physical performance .
Table 2: Effects on Exercise Performance
| Study Group | Supplementation | Performance Outcome |
|---|---|---|
| Older Adults | L-Arginine (6 g/day) | Improved muscle blood flow |
| Athletes | L-Arginine + Creatine | Enhanced endurance and recovery |
Metabolic Disorders
1. Diabetes Management
L-arginine supplementation has shown promise in improving metabolic parameters in diabetic patients. In a study involving elderly women with type 2 diabetes, supplementation led to decreased mean arterial pressure and improved vascular reactivity .
Case Study: Diabetes Patients
A randomized controlled trial provided L-arginine (5 g/day) to patients with type 2 diabetes over two weeks, resulting in no significant changes in glycemic control but marked improvements in vascular health metrics.
Safety and Efficacy Considerations
While L-arginine is generally considered safe for most individuals, it may pose risks for certain populations, such as those with asthma or allergies to the amino acid . Monitoring is advised during supplementation.
Mechanism of Action
L-Arginine monohydrate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This molecule then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a secondary messenger, causing vasodilation and improved blood flow. Additionally, L-Arginine is involved in protein synthesis and the urea cycle, which helps in the detoxification of ammonia .
Comparison with Similar Compounds
L-Arginine Hydrochloride
- Chemical Structure: L-Arginine bound to hydrochloric acid; available in anhydrous (A-171) and monohydrate (1.01544) forms .
- Solubility: Higher solubility in water compared to L-arginine monohydrate, making it suitable for parenteral formulations .
- Applications : Used in cell culture media, protein stabilization, and as an excipient in biologics .
- Research Findings: The monohydrate form of L-arginine hydrochloride (P2₁ symmetry) exhibits distinct crystallographic properties, with side-chain conformations differing from anhydrous forms .
L-Arginine Phosphate Monohydrate (LAP)
- Chemical Structure : Combines L-arginine with phosphoric acid and one water molecule .
- Nonlinear Optical (NLO) Properties: Superior to this compound in second-harmonic generation (SHG) efficiency, making it valuable in laser technology .
- Mechanical Properties : Doping with 1,3-dimethyl urea enhances dielectric constants (ε' = 8.2 at 1 kHz) and reduces AC conductivity compared to pure LAP crystals .
L-Arginine Derivatives (e.g., Agmatine, ADMA)
- Agmatine: Decarboxylated derivative of L-arginine; exhibits neuroprotective effects by modulating NMDA receptors and NO pathways .
- Asymmetric Dimethylarginine (ADMA): Endogenous inhibitor of NO synthase; elevated levels correlate with cardiovascular risk .
- Comparative Pharmacokinetics : Renal handling of L-arginine differs from ADMA and SDMA (symmetric dimethylarginine), leading to distinct urinary excretion profiles .
Other Salts and Hydrates
- L-Arginine Glutamate: Enhances cognitive performance via glutamatergic and NO pathways; used in combination therapies for metabolic disorders .
Data Tables
Biological Activity
L-Arginine monohydrate is a semi-essential amino acid that plays a crucial role in various physiological processes, particularly in the synthesis of nitric oxide (NO), which is vital for vascular health, immune function, and metabolic regulation. This article delves into the biological activity of this compound, highlighting its effects on endothelial function, metabolic pathways, and overall health benefits supported by diverse research findings.
L-Arginine serves as a precursor for nitric oxide synthesis via the enzyme nitric oxide synthase (NOS). NO is a potent vasodilator that helps regulate blood flow and pressure. The biological activity of L-arginine can be summarized as follows:
- Nitric Oxide Production : Enhances endothelial function by promoting vasodilation.
- Methylation Reactions : Participates in methylation processes that affect various metabolic pathways.
- Amino Acid Metabolism : Influences the levels of other amino acids in the body.
Effects on Vascular Function
Research has shown mixed results regarding the impact of L-arginine supplementation on vascular function. A study involving patients with coronary artery disease found no significant improvement in endothelial function after L-arginine supplementation, suggesting potential increases in homocysteine levels, which could adversely affect vascular health . Conversely, other studies indicate that L-arginine can enhance endothelial-dependent vasodilation and improve cardiovascular outcomes in specific populations, such as those with type 2 diabetes .
Table 1: Summary of Vascular Function Studies
Metabolic Effects
L-Arginine supplementation has been associated with various metabolic benefits. For instance, it has been shown to lower blood pressure and reduce body weight in animal models with obesity and insulin resistance . Additionally, chronic L-arginine intake can alter amino acid profiles significantly, increasing arginine and ornithine levels while decreasing others like methionine and phenylalanine .
Table 2: Metabolic Changes Induced by L-Arginine
| Parameter | Control Group (Standard Diet) | High Arginine Diet (HAD) |
|---|---|---|
| Blood urea nitrogen (mg/dL) | 20 ± 2 | 25 ± 3 |
| Plasma arginine (µmol/L) | 70 ± 10 | 120 ± 15 |
| Plasma methionine (µmol/L) | 40 ± 5 | 30 ± 4 |
Case Studies and Clinical Applications
Several case studies illustrate the potential clinical applications of L-arginine. For example:
- Diabetes Management : In Zucker diabetic rats, L-arginine supplementation improved NO synthesis and reduced inflammatory markers associated with obesity .
- Heart Failure : In patients with chronic heart failure, oral L-arginine supplementation led to improved physical endurance and cardiac output, indicating its potential as an adjunct therapy .
- Gut Health : Recent studies have also highlighted the role of L-arginine in modulating gut microbiota composition, which may influence overall metabolic health .
Q & A
Q. What guidelines ensure rigorous reporting of this compound experiments in publications?
- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry): detail synthesis protocols in the main text or supplementary materials, provide crystallographic data for novel compounds, and cite primary sources for known derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
